9-Vinylcarbazole

Catalog No.
S576428
CAS No.
1484-13-5
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Vinylcarbazole

CAS Number

1484-13-5

Product Name

9-Vinylcarbazole

IUPAC Name

9-ethenylcarbazole

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2

InChI Key

KKFHAJHLJHVUDM-UHFFFAOYSA-N

SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31

Synonyms

poly(N-vinylcarbazole), poly-N-vinylcarbazole, polyvinyl-N-carbazole, PVK resin

Canonical SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31

The exact mass of the compound 9-Vinylcarbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406868. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Polyvinyls - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Vinylcarbazole (NVC) is a key monomeric building block primarily used for the synthesis of poly(9-vinylcarbazole) (PVK), a p-type semiconducting polymer with significant applications in organic electronics. The molecule's structure, which combines a photo- and electro-active carbazole core with a polymerizable vinyl group, makes it an essential precursor for creating materials with high thermal stability and well-defined charge transport capabilities, particularly for hole-transport layers (HTLs) in OLEDs and perovskite solar cells.

Substituting 9-Vinylcarbazole (NVC) with seemingly similar compounds is impractical for its core applications. The vinyl group is essential for polymerization; non-vinylated analogs like N-ethylcarbazole or the parent carbazole cannot be used to synthesize the high-molecular-weight polymer PVK. Replacing NVC with other common vinyl monomers, such as styrene, would produce a polymer (polystyrene) that lacks the carbazole side-chain's critical hole-transporting and photoconductive properties. This makes NVC a specific, non-interchangeable precursor for applications requiring the unique electronic and thermal characteristics of PVK.

Superior Thermal Stability of Resulting Polymer for Device Longevity

Poly(9-vinylcarbazole) (PVK), synthesized from 9-Vinylcarbazole, exhibits a significantly higher glass transition temperature (Tg) compared to polymers derived from common substitute monomers like styrene. The Tg of PVK is consistently reported at or above 215 °C, whereas standard atactic polystyrene has a Tg of approximately 100 °C.

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polymer
Target Compound Data≥ 215 °C (for Poly(9-vinylcarbazole))
Comparator Or BaselinePolystyrene (from styrene monomer): ~100 °C
Quantified DifferenceOver 115 °C higher than Polystyrene
ConditionsStandard Differential Scanning Calorimetry (DSC) measurements.

A higher Tg is critical for the operational stability and lifetime of organic electronic devices, preventing morphological changes and performance degradation at elevated temperatures.

Optimal Electronic Properties for Hole-Transport Layers

The carbazole moiety provides PVK with a deep Highest Occupied Molecular Orbital (HOMO) energy level, essential for efficient hole injection and transport. The HOMO level of PVK is approximately -5.9 eV, which is deeper than many other polymeric hole-transporters like P3HT (~-5.2 eV), enabling better energy level alignment with perovskite valence bands (~-5.4 eV) and common anodes.

Evidence DimensionHOMO Energy Level
Target Compound Data~ -5.9 eV (for Poly(9-vinylcarbazole))
Comparator Or BaselinePoly(3-hexylthiophene-2,5-diyl) (P3HT): ~ -5.2 eV
Quantified Difference~0.7 eV deeper than P3HT
ConditionsCyclic Voltammetry (CV) and spectroscopic measurements.

A well-matched HOMO level minimizes the energy barrier for hole injection from the anode and transport to the active layer, which is crucial for maximizing the efficiency of solar cells and OLEDs.

Precursor Suitability: Enables Controlled Cationic Polymerization for High Isotacticity

9-Vinylcarbazole is highly amenable to cationic polymerization techniques that can control the stereochemistry of the resulting polymer. Using a chiral Lewis acid catalyst system, NVC can be polymerized to yield highly isotactic PVK with meso triad (mm) content up to 94%. In contrast, standard free-radical polymerization of NVC yields atactic polymer with only modest stereoselectivity (~57% mm), which lacks the self-assembly properties of the isotactic form.

Evidence DimensionPolymer Isotacticity (% meso triads)
Target Compound DataUp to 94% (via controlled cationic polymerization)
Comparator Or BaselineStandard Free-Radical Polymerization: ~57%
Quantified DifferenceUp to 37 percentage points higher tacticity
ConditionsPolymerization of NVC using a chiral scandium-bis(oxazoline) Lewis acid catalyst vs. a standard triflic acid or radical initiator.

Controlling polymer tacticity allows for tuning of material properties like solubility and film morphology, and enables self-assembly, which can enhance charge transport in the final device.

Fabrication of Thermally Stable Hole-Transport Layers (HTLs) for OLEDs and Perovskite Solar Cells

The high glass transition temperature (Tg > 215 °C) of the resulting PVK makes 9-Vinylcarbazole the precursor of choice for HTLs in devices where operational or processing temperatures are a concern. This thermal stability prevents deformation of the HTL, ensuring consistent device performance and enhanced operational lifetime.

Development of Host Materials for High-Efficiency Phosphorescent OLEDs (PhOLEDs)

The carbazole moiety possesses a high triplet energy, making PVK an effective host material for phosphorescent dopants used in PhOLEDs. Using 9-Vinylcarbazole as the monomer allows for the creation of a polymer matrix that facilitates efficient energy transfer to the emissive guests, a key requirement for high-quantum-efficiency displays and lighting.

Precursor for Photoconductive Polymers in Electrophotography and Photorefractive Applications

The intrinsic photoconductivity of the carbazole unit makes PVK a foundational material for photoreceptors in printers and copiers. 9-Vinylcarbazole is the essential monomer for producing the high-purity PVK required for these large-area, high-performance electronic applications.

XLogP3

3.9

Melting Point

65.0 °C

UNII

D629AMY6F9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1484-13-5
25067-59-8

Wikipedia

N-vinylcarbazole

General Manufacturing Information

9H-Carbazole, 9-ethenyl-: ACTIVE

Dates

Last modified: 08-15-2023
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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